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molecular formula C34H38 B8558083 2,9-Dihexylpentacene CAS No. 503603-27-8

2,9-Dihexylpentacene

Cat. No. B8558083
M. Wt: 446.7 g/mol
InChI Key: RULVTSKZGQBWCA-UHFFFAOYSA-N
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Patent
US06974877B2

Procedure details

A mixture of 5.69 grams of aluminum tri(sec-butoxide) and 49.1 mLs of cyclohexanol was made. To this was added 2.21 grams 3,10-Dihexylpentacene-5,12-dione. The reaction mixture was heated to 145° C. for 24 hours. The mixture was cooled to room temperature and the solid isolated by centrifugation. The solid was stirred with 40 mLs of cyclohexanol and centrifuged two times. The solid was collected by filtration and washed with THF to give 2,9-dihexylpentacene.
Name
aluminum tri(sec-butoxide)
Quantity
5.69 g
Type
reactant
Reaction Step One
Quantity
49.1 mL
Type
solvent
Reaction Step One
Name
3,10-Dihexylpentacene-5,12-dione
Quantity
2.21 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(CC)[O-].CC(CC)[O-].CC(CC)[O-].[Al+3].[CH2:17]([C:23]1[CH:24]=[CH:25][C:26]2[CH:27]=[C:28]3[C:41]([C:42](=O)[C:43]=2[CH:44]=1)=[CH:40][C:39]1[C:30]([C:31](=O)[C:32]2[C:37]([CH:38]=1)=[CH:36][CH:35]=[C:34]([CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH3:51])[CH:33]=2)=[CH:29]3)[CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]>C1(O)CCCCC1>[CH2:17]([C:23]1[CH:24]=[CH:25][C:26]2[C:43](=[CH:42][C:41]3[C:28]([CH:27]=2)=[CH:29][C:30]2[C:39](=[CH:38][C:37]4[C:32]([CH:31]=2)=[CH:33][C:34]([CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH3:51])=[CH:35][CH:36]=4)[CH:40]=3)[CH:44]=1)[CH2:18][CH2:19][CH2:20][CH2:21][CH3:22] |f:0.1.2.3|

Inputs

Step One
Name
aluminum tri(sec-butoxide)
Quantity
5.69 g
Type
reactant
Smiles
CC([O-])CC.CC([O-])CC.CC([O-])CC.[Al+3]
Name
Quantity
49.1 mL
Type
solvent
Smiles
C1(CCCCC1)O
Step Two
Name
3,10-Dihexylpentacene-5,12-dione
Quantity
2.21 g
Type
reactant
Smiles
C(CCCCC)C=1C=CC=2C=C3C=C4C(C5=CC(=CC=C5C=C4C=C3C(C2C1)=O)CCCCCC)=O
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C1(CCCCC1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solid isolated by centrifugation
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with THF

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)C1=CC2=CC3=CC4=CC5=CC=C(C=C5C=C4C=C3C=C2C=C1)CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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